molecular formula C23H19N5O3 B12197302 1-(3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]ethan-1-one

1-(3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]ethan-1-one

Cat. No.: B12197302
M. Wt: 413.4 g/mol
InChI Key: BRYBVJWHEADVTD-UHFFFAOYSA-N
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Description

1-(3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]ethan-1-one is a complex organic compound that features a benzoxazine ring fused with a phenyl group and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]ethan-1-one typically involves multiple steps:

    Formation of the Benzoxazine Ring: This can be achieved through the condensation of an appropriate phenol with an amine and formaldehyde under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Tetrazole Moiety: The tetrazole ring can be synthesized through the cyclization of a nitrile with sodium azide.

    Final Coupling: The final step involves coupling the benzoxazine derivative with the tetrazole-substituted phenoxyethanone under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or benzoxazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving benzoxazine and tetrazole derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]ethan-1-one involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes or receptors, while the tetrazole moiety can participate in hydrogen bonding or coordination with metal ions. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]ethan-1-one: Unique due to the combination of benzoxazine and tetrazole moieties.

    1-(3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-[4-(1H-1,2,3,4-triazol-1-yl)phenoxy]ethan-1-one: Similar structure but with a triazole ring instead of a tetrazole.

    1-(3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]propan-1-one: Similar structure but with a propanone group instead of ethanone.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H19N5O3

Molecular Weight

413.4 g/mol

IUPAC Name

1-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-[4-(tetrazol-1-yl)phenoxy]ethanone

InChI

InChI=1S/C23H19N5O3/c29-23(15-30-19-12-10-18(11-13-19)27-16-24-25-26-27)28-20-8-4-5-9-22(20)31-14-21(28)17-6-2-1-3-7-17/h1-13,16,21H,14-15H2

InChI Key

BRYBVJWHEADVTD-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C2=CC=CC=C2O1)C(=O)COC3=CC=C(C=C3)N4C=NN=N4)C5=CC=CC=C5

Origin of Product

United States

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